Cyclobutane-1,3-diol

Polycarbonate Synthesis Thermal Stability Polymer Processing

Cyclobutane-1,3-diol (C₄H₈O₂; molecular weight 88.11 g/mol) is a cyclic vicinal diol characterized by a strained four-membered ring with hydroxyl groups at the 1 and 3 positions. This unique architecture imparts a rigid, semi-rigid backbone when incorporated into polymers, enabling enhanced thermal stability and optical clarity compared to conventional linear aliphatic diols.

Molecular Formula C4H8O2
Molecular Weight 88.106
CAS No. 63518-47-8
Cat. No. B2723845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutane-1,3-diol
CAS63518-47-8
Molecular FormulaC4H8O2
Molecular Weight88.106
Structural Identifiers
SMILESC1C(CC1O)O
InChIInChI=1S/C4H8O2/c5-3-1-4(6)2-3/h3-6H,1-2H2
InChIKeySTENYDAIMALDKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutane-1,3-diol (CAS 63518-47-8): Technical Primer for Polymer Synthesis and Specialty Monomer Sourcing


Cyclobutane-1,3-diol (C₄H₈O₂; molecular weight 88.11 g/mol) is a cyclic vicinal diol characterized by a strained four-membered ring with hydroxyl groups at the 1 and 3 positions [1]. This unique architecture imparts a rigid, semi-rigid backbone when incorporated into polymers, enabling enhanced thermal stability and optical clarity compared to conventional linear aliphatic diols . As a building block, its cyclobutane segment provides a balance between flexibility and rigidity, making it a critical component in the development of high-performance polyesters, polycarbonates, and specialty coatings [1].

Why Cyclobutane-1,3-diol Cannot Be Casually Replaced by Other Aliphatic or Cycloaliphatic Diols in High-Performance Polymer Applications


The β-hydrogen elimination and ring strain inherent to cyclobutane-1,3-diol (and its tetramethyl-substituted derivatives) dictate polymer thermal stability and mechanical properties that are unattainable with common linear diols such as 1,4-butanediol (BDO), 1,3-propanediol (PDO), or even widely used cyclic diols like cyclohexanedimethanol (CHDM) [1][2]. For instance, in polycarbonate synthesis, diols lacking β-hydrogens (such as cyclobutane-based structures) exhibit significantly improved thermal stability by suppressing pyrolytic degradation pathways, whereas diols like neopentyl glycol (NPG) suffer from cyclic carbonate formation that compromises manufacturability [1]. Furthermore, the cis/trans stereoisomer ratio of cyclobutane-1,3-diol profoundly influences the amorphous vs. semicrystalline nature and impact resistance of the final polyester, a level of control absent in flexible diol systems [2].

Head-to-Head Quantitative Evidence for Cyclobutane-1,3-diol (and its 2,2,4,4-Tetramethyl Derivative) vs. Closest Commercial Analogs


Thermal Stability in Polycarbonate: Tetramethylcyclobutane-1,3-diol (TMCBD) vs. Neopentyl Glycol (NPG)

In polycarbonate production, the use of tetramethylcyclobutane-1,3-diol (TMCBD) eliminates β-hydrogens, preventing pyrolytic elimination reactions and dramatically improving thermal stability compared to neopentyl glycol (NPG) [1]. NPG, while also a neoalcohol without β-hydrogens, forms undesirable cyclic carbonates during polymerization, which hinders processability and increases amine acceptor requirements [1].

Polycarbonate Synthesis Thermal Stability Polymer Processing

Impact Resistance in Polyester: cis-Cyclobutane-1,3-diol-Based Copolymer vs. Mixed cis/trans Stereoisomer Formulation

The stereochemistry of cyclobutane-1,3-diol (as CBDO) dramatically influences the mechanical properties of the resulting terephthalate copolyesters. A polymer prepared with 99% cis isomer exhibits a Notched Izod impact strength of 1070 J/m, compared to 944 J/m for a polymer prepared with a 43:57 cis/trans mixture [1].

Polyester Engineering Impact Resistance Stereochemistry

Glass Transition Temperature (Tg) Elevation: CBDO vs. 1,4-Cyclohexanedimethanol (CHDM) in Biobased Polyesters

When copolymerized with 2,5-furandicarboxylic acid (FDCA), the rigid cyclobutane diol (CBDO) enables the production of amorphous polyesters with a Tg range of 80.3–105.7 °C, significantly higher than what is achievable with the more flexible cyclic diol 1,4-cyclohexanedimethanol (CHDM) alone [1].

Biobased Polymers Glass Transition Temperature Polyester Synthesis

Sublimation Mitigation and Polymerization Robustness: CBDO/Pe'DO vs. Commercial PCcBT

During melt polymerization, CBDO suffers from sublimation issues that can cause composition deviation and pipeline blockage. The introduction of 3-methyl-1,5-pentanediol (Pe'DO) as a comonomer significantly mitigates CBDO sublimation, improves dissolution, and enhances the robustness of the polymerization process compared to commercial PCcBT systems . The resulting PMcBT copolyester exhibits a Tg up to 145 °C and superior optical properties .

Polymerization Process Engineering Sublimation Control Copolyester Manufacturing

Impact Resistance Benchmarking: CBDO-Based Copolyesters vs. Ballistics-Grade Polycarbonate

Terephthalate copolyesters containing 50-80 mol% CBDO (∼50/50 cis/trans) exhibit Notched Izod impact values as high as 1000 J/m, which is comparable to or exceeds the performance of ballistics-grade polycarbonate [1]. Simultaneously, these materials maintain high Tg (>100 °C) and excellent optical clarity [1].

Engineering Thermoplastics Impact Resistance Polyester vs. Polycarbonate

Targeted Application Scenarios for Cyclobutane-1,3-diol and Its Derivatives in Polymer and Materials Science


High-Heat, BPA-Free Copolyester for Medical Devices and Consumer Goods

As evidenced by the Tg range of 80–168 °C and Notched Izod values up to 1000 J/m for CBDO-containing copolyesters [1][2], cyclobutane-1,3-diol is a critical monomer for producing transparent, impact-resistant, and sterilizable articles such as medical device housings, reusable water bottles, and food containers. The ability to achieve a Tg >100 °C while maintaining toughness makes these materials a direct, safer alternative to bisphenol A (BPA)-based polycarbonates [1].

Durable, High-Clarity Polyester Coatings and Films

The amorphous nature and optical clarity of cis-CBDO-based polyesters, coupled with their enhanced impact resistance (1070 J/m) , position cyclobutane-1,3-diol as a key component in advanced coatings and protective films. These materials resist yellowing under UV exposure and provide a tough, transparent barrier, suitable for automotive clear coats, electronic display films, and high-performance laminates .

Thermally Stable Polycarbonate Resins for Electronics and Automotive

The elimination of β-hydrogen elimination and the superior thermal stability of TMCBD-based polycarbonates over NPG-based analogs [3] make cyclobutane-1,3-diol derivatives invaluable for producing polycarbonate resins that can withstand prolonged high-temperature exposure. This is essential for automotive lighting, electrical connectors, and electronic device components where thermal degradation can compromise performance and safety [3].

Biobased, High-Tg Amorphous Polyesters for Sustainable Packaging

The demonstrated ability of CBDO to elevate the Tg of FDCA-based polyesters to 105.7 °C [4] enables the development of fully biobased, amorphous packaging materials with the heat resistance required for hot-fill applications. This addresses a critical gap in sustainable polymer technology, where many biobased polyesters fail due to low Tg and semicrystalline behavior [4].

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